N-cyclohexyl-3-methoxybenzamide

Catalog No.
S11370976
CAS No.
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-3-methoxybenzamide

Product Name

N-cyclohexyl-3-methoxybenzamide

IUPAC Name

N-cyclohexyl-3-methoxybenzamide

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

LNIIHPOXLIONRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCCCC2

N-cyclohexyl-3-methoxybenzamide is an organic compound classified as an amide, featuring a cyclohexyl group attached to the nitrogen atom of the amide functional group and a methoxy substituent on the aromatic ring. Its molecular formula is C13H17NO2C_{13}H_{17}NO_2, and it has a molecular weight of 219.28 g/mol. The structure consists of a benzene ring substituted with a methoxy group at the meta position (3-position) and a cyclohexyl group attached to the nitrogen atom, which contributes to its unique physical and chemical properties.

Typical of amides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-cyclohexyl-3-methoxybenzamide can hydrolyze to form the corresponding carboxylic acid and cyclohexylamine.
  • Acylation: It can act as an acyl donor in reactions with alcohols or amines, forming esters or secondary amides.
  • Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

The biological activity of N-cyclohexyl-3-methoxybenzamide has been explored in various studies, particularly its potential as an antiviral agent. Similar compounds have shown promise against viral infections, including enterovirus 71, indicating that N-cyclohexyl-3-methoxybenzamide may exhibit antiviral properties as well . The specific mechanisms of action are still being investigated, but it is hypothesized that the compound may interfere with viral replication processes.

Several methods have been reported for synthesizing N-cyclohexyl-3-methoxybenzamide:

  • Direct Amidation: This method involves reacting 3-methoxybenzoic acid with cyclohexylamine in the presence of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
  • One-Pot Reactions: A more efficient synthetic route involves one-pot reactions where cyclohexylamine is reacted with 3-methoxybenzoyl chloride in a solvent like dichloromethane under basic conditions, leading to the direct formation of N-cyclohexyl-3-methoxybenzamide .

N-cyclohexyl-3-methoxybenzamide has potential applications in pharmaceutical chemistry due to its biological activity. It may serve as a lead compound for developing antiviral drugs or other therapeutic agents targeting specific diseases. Additionally, its unique structural features make it suitable for use in materials science and organic synthesis.

Interaction studies involving N-cyclohexyl-3-methoxybenzamide focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with viral proteins, inhibiting their function and thereby preventing viral replication . Further research is needed to elucidate the precise interactions and mechanisms involved.

Several compounds share structural similarities with N-cyclohexyl-3-methoxybenzamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
N-isopropyl-3-methoxybenzamideIsopropyl group instead of cyclohexylDifferent steric effects on activity
N-cyclopentyl-3-methoxybenzamideCyclopentyl group instead of cyclohexylSmaller ring size affects binding
N-benzyl-3-methoxybenzamideBenzyl group instead of cyclohexylAromatic interactions may differ
N-cyclohexyl-4-methoxybenzamideMethoxy group at para positionDifferent electronic effects

N-cyclohexyl-3-methoxybenzamide stands out due to its specific combination of steric bulk from the cyclohexyl group and electronic properties from the methoxy substituent, potentially influencing its biological activity differently compared to its analogs.

Traditional Amidation Routes

Traditional amidation routes for synthesizing N-cyclohexyl-3-methoxybenzamide typically involve activating the carboxylic acid group of 3-methoxybenzoic acid before coupling it with cyclohexylamine. A common strategy employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. In this method, 3-methoxybenzoic acid is first converted into an active intermediate, often an acyl chloride or mixed anhydride, which then reacts with cyclohexylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions . For example, DCC-mediated coupling in DCM at 0°C achieves moderate yields (60–70%) but requires careful control of stoichiometry to minimize side products like dicyclohexylurea .

Alternative approaches utilize carbodiimide derivatives in combination with hydroxybenzotriazole (HOBt) to enhance reaction efficiency. These methods reduce racemization and improve yields (75–85%) by stabilizing the reactive intermediate [3]. However, the need for stoichiometric amounts of coupling agents and prolonged reaction times (12–24 hours) limits their scalability. Recent adaptations of traditional routes have explored microwave-assisted amidation, which reduces reaction times to 1–2 hours while maintaining yields above 80% . Despite these improvements, challenges persist in separating byproducts and unreacted starting materials, necessitating robust purification protocols.

Catalyst-Free Direct Amidation Approaches

Catalyst-free direct amidation has emerged as a sustainable alternative to traditional methods, eliminating the need for metal catalysts or stoichiometric coupling agents. One promising strategy involves the use of phosphorus-based reagents, such as triphenylphosphine (PPh₃) and iodine (I₂), to activate carboxylic acids directly. In a representative procedure, 3-methoxybenzoic acid reacts with cyclohexylamine in the presence of PPh₃-I₂ and triethylamine (TEA) in DCM at 0°C [3]. This method proceeds via in situ generation of an acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the amine to form the amide bond.

Optimization studies reveal that reagent addition order critically impacts yield. For instance, adding PPh₃ and I₂ to the carboxylic acid before introducing cyclohexylamine minimizes side reactions, achieving yields up to 95% [3]. Solvent selection also plays a role: reactions in polar aprotic solvents like dimethylformamide (DMF) exhibit faster kinetics but lower selectivity compared to DCM. Recent advances in this area have demonstrated that adjusting the molar ratio of PPh₃ to I₂ (1:1.2) further enhances conversion rates, enabling gram-scale synthesis with minimal purification [3]. These developments underscore the potential of catalyst-free approaches for industrial applications.

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents a paradigm shift in amidation chemistry, aligning with green chemistry principles by eliminating volatile organic solvents. Ball milling techniques have been successfully applied to synthesize benzamide derivatives, including N-cyclohexyl-3-methoxybenzamide. In this approach, 3-methoxybenzoic acid and cyclohexylamine are mixed with a catalytic amount of boric acid and subjected to mechanical grinding in a high-energy mill. The mechanical force generated during milling facilitates proton transfer and bond formation, completing the reaction within 30–60 minutes [5].

Preliminary data indicate that mechanochemical methods achieve comparable yields (70–80%) to solution-phase reactions while reducing energy consumption. However, challenges remain in optimizing milling parameters (e.g., frequency, ball size) and scaling up the process. Hybrid approaches combining brief solvent-assisted grinding with subsequent solvent evaporation have shown promise, yielding 85–90% pure product without column chromatography [5]. These methods are particularly advantageous for heat-sensitive substrates, as they operate at ambient temperatures.

Purification Techniques and Yield Optimization

Purification of N-cyclohexyl-3-methoxybenzamide typically involves a combination of liquid-liquid extraction and chromatography. Traditional silica gel column chromatography using ethyl acetate/hexane gradients (10–40% ethyl acetate) effectively separates the desired product from unreacted starting materials and byproducts [3]. However, this method is time-consuming and solvent-intensive. Recent innovations employ automated flash chromatography systems with prepacked columns, reducing purification time from hours to minutes while maintaining >95% purity .

Recrystallization remains a viable alternative for large-scale production. Solvent screening studies identify ethanol-water mixtures (3:1 v/v) as optimal, yielding colorless crystals with 99% purity after two recrystallization cycles . Yield optimization strategies focus on reaction monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios. For example, increasing the molar excess of cyclohexylamine from 1.2 to 1.5 equivalents improves conversion rates by 15–20% without significantly complicating purification [3].

ParameterTraditional AmidationCatalyst-Free ApproachMechanochemical Synthesis
Yield (%)70–8585–9570–90
Reaction Time12–24 hours2–4 hours0.5–1 hour
Purification MethodColumn chromatographyColumn chromatographyRecrystallization
ScalabilityModerateHighLimited

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as one of the most powerful tools for structural elucidation of N-cyclohexyl-3-methoxybenzamide [1]. The technique exploits the re-orientation of atomic nuclei with non-zero nuclear spins in an external magnetic field, with electromagnetic radiation absorption occurring in the radio frequency region from approximately 4 to 900 megahertz [1].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of N-cyclohexyl-3-methoxybenzamide recorded at 400 megahertz in deuterated chloroform reveals distinctive spectral features [2]. The aromatic region displays multiplets between 7.35-7.29 parts per million and 7.28-7.24 parts per million, corresponding to the benzene ring protons adjacent to the meta-methoxy substitution [2]. A characteristic multiplet appears at 7.05-6.98 parts per million, representing the aromatic proton in close proximity to the methoxy group [2].

The amide proton manifests as a singlet at 6.00 parts per million, indicating the secondary amide nitrogen-hydrogen bond [2]. The cyclohexyl proton attached to nitrogen appears as a multiplet at 4.03-3.91 parts per million, displaying coupling patterns characteristic of the axial or equatorial orientation in the cyclohexyl ring system [2].

The methoxy group presents one of the most diagnostic features in the spectrum, appearing as a sharp singlet at 3.85 parts per million integrating for three protons [3]. This chemical shift value falls within the characteristic range of 2.4 to 4.4 parts per million typical for methoxy groups attached to aromatic systems [3]. The remaining cyclohexyl protons appear as complex multiplets between 2.05-2.01 parts per million, 1.78-1.64 parts per million, 1.50-1.36 parts per million, and 1.29-1.19 parts per million, reflecting the conformational dynamics and magnetic inequivalence of the cyclohexane ring system [2].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information about the carbon framework of N-cyclohexyl-3-methoxybenzamide [1]. The methoxy carbon resonates in the characteristic range between 46 and 69 parts per million, appearing around 55-56 parts per million for aromatic methoxy groups [3]. The aromatic carbons display resonances in the typical aromatic region between 100-160 parts per million, with the carbonyl carbon appearing downfield around 165-175 parts per million due to the deshielding effect of the carbonyl oxygen [2].

The cyclohexyl carbons exhibit resonances between 24-49 parts per million, with the carbon directly attached to nitrogen appearing further downfield due to the electron-withdrawing effect of the nitrogen atom [2]. These chemical shift patterns provide unambiguous confirmation of the compound's structural integrity and substitution pattern.

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy encompasses both infrared and Raman techniques, which provide complementary information about molecular vibrations through different selection rules [4]. These methods detect periodic changes of dipole moments in infrared spectroscopy or polarizabilities in Raman spectroscopy caused by molecular vibrations [5].

Infrared Spectroscopic Analysis

The infrared spectrum of N-cyclohexyl-3-methoxybenzamide exhibits several characteristic absorption bands that serve as diagnostic fingerprints for functional group identification [6]. The amide nitrogen-hydrogen stretching vibration appears as a sharp, medium-intensity peak around 3315-3322 wavenumbers, falling within the typical range for secondary amides [7]. This peak is narrower and less intense compared to alcohol oxygen-hydrogen stretches, making it readily distinguishable [6].

The carbonyl stretching vibration represents one of the most intense and diagnostic features in the infrared spectrum, appearing around 1639-1677 wavenumbers [7] [6]. This frequency is characteristic of amide carbonyls, which are lower than ester or ketone carbonyls due to resonance stabilization between the carbonyl group and the adjacent nitrogen atom [8]. The conjugation with the aromatic ring and electron donation from nitrogen reduces the carbonyl bond order, resulting in this characteristic downfield shift [8].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1450 wavenumber region, with characteristic peaks near 1600, 1580, 1500, and 1450 wavenumbers representing skeletal vibrations of the benzene ring [9]. These ring modes occur at lower frequencies than alkene carbon-carbon stretches due to the intermediate bond order in aromatic systems [9].

The methoxy group contributes several distinctive vibrational modes to the infrared spectrum [10]. The symmetric carbon-hydrogen stretch of the methoxy group appears around 2830 wavenumbers, distinguishable from typical methyl groups which resonate around 2872 wavenumbers [10]. The aromatic carbon-oxygen stretching vibration of the methoxy group occurs around 1250 wavenumbers, while the methyl carbon-oxygen stretch appears near 1040 wavenumbers [11] [12]. This two-band pattern with comparable intensities serves as a characteristic signature for aromatic ethers [12].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information through inelastic light scattering, detecting vibrations that may be weak or inactive in infrared spectroscopy [13] [14]. The technique utilizes the Stokes scattering phenomenon, where incident photons lose energy corresponding to vibrational transitions in the molecule [13].

The Raman spectrum of N-cyclohexyl-3-methoxybenzamide reveals strong aromatic ring breathing modes in the 990-1100 wavenumber region, which appear more intensely in Raman than in infrared spectroscopy [15]. The carbon-carbon stretching vibrations of the aromatic system display characteristic patterns between 1400-1600 wavenumbers, with the specific frequency and intensity pattern serving as a fingerprint for the substitution pattern [15].

The cyclohexyl group contributes vibrations in the 250-400 wavenumber region for carbon-carbon aliphatic chain stretches and in the 630-1250 wavenumber region for various carbon-carbon stretching modes [15]. These vibrations provide information about the conformational state and dynamics of the cyclohexyl ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of N-cyclohexyl-3-methoxybenzamide through electron ionization or electrospray ionization techniques [16]. The fragmentation patterns reveal structural features and allow confirmation of molecular composition.

Molecular Ion and Primary Fragmentation

The molecular ion peak of N-cyclohexyl-3-methoxybenzamide appears at mass-to-charge ratio 233, corresponding to the protonated molecular ion [M+H]+ in positive ion mode electrospray ionization [16]. This follows the nitrogen rule, where compounds containing an odd number of nitrogen atoms exhibit odd molecular weights [16].

Primary fragmentation pathways involve characteristic alpha-cleavage reactions adjacent to the carbonyl group [16]. Loss of the cyclohexyl radical (mass 83) from the molecular ion produces a fragment at mass-to-charge ratio 150, corresponding to the 3-methoxybenzoyl cation [16]. This fragmentation is favored due to the stability of the resulting aromatic acylium ion.

Alternative alpha-cleavage involves loss of the 3-methoxybenzoyl group (mass 151), producing a cyclohexylamine-related fragment at mass-to-charge ratio 82 [16]. The relative intensities of these fragmentation pathways depend on the ionization conditions and internal energy of the molecular ion.

Secondary Fragmentation Processes

The 3-methoxybenzoyl cation undergoes further fragmentation through characteristic aromatic ether decomposition pathways [17]. Loss of carbon monoxide (mass 28) produces the 3-methoxyphenyl cation at mass-to-charge ratio 122 [16]. Subsequent loss of the methoxy group (mass 31) yields the phenyl cation at mass-to-charge ratio 91, corresponding to the tropylium ion, which represents a particularly stable aromatic system [16].

The cyclohexyl-containing fragments may undergo ring-opening reactions and subsequent loss of alkyl radicals, producing smaller aliphatic fragments [18]. These secondary fragmentations provide confirmatory evidence for the cyclohexyl substitution pattern and distinguish this compound from other benzamide derivatives.

McLafferty Rearrangement and Rearrangement Ions

Amides can undergo McLafferty rearrangement when gamma-hydrogens are present, leading to characteristic rearrangement ions [16]. In N-cyclohexyl-3-methoxybenzamide, the cyclohexyl group provides suitable gamma-hydrogen atoms for this rearrangement process. The McLafferty rearrangement would produce a neutral alkene loss and a rearranged ion containing the amide functionality, appearing at predictable mass-to-charge ratios based on the rearrangement mechanism [16].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy probes electronic transitions in N-cyclohexyl-3-methoxybenzamide, particularly the pi to pi-star transitions associated with the aromatic chromophore [19]. The technique provides information about the electronic structure and conjugation effects within the molecule.

Primary Electronic Transitions

The primary absorption maximum of N-cyclohexyl-3-methoxybenzamide occurs in the ultraviolet region around 280-290 nanometers, characteristic of substituted benzamide derivatives [20]. This absorption corresponds to the pi to pi-star electronic transition within the aromatic ring system, where electrons are promoted from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [19].

The methoxy substitution in the meta position influences the electronic transition energy through electron-donating resonance effects [21]. The methoxy group increases the electron density in the aromatic ring, leading to a slight bathochromic shift compared to unsubstituted benzamide [21]. This shift reflects the stabilization of the excited state relative to the ground state due to extended conjugation [21].

Secondary Absorption Features

A secondary absorption band may appear around 320 nanometers as a shoulder or weak peak, corresponding to a symmetry-forbidden transition that gains intensity through vibronic coupling [22]. This transition involves molecular orbitals localized primarily on the benzamide chromophore with contributions from the methoxy substituent [22].

The amide carbonyl group contributes additional electronic transitions, including n to pi-star transitions where electrons are promoted from nitrogen or oxygen lone pairs to the pi-star orbital of the carbonyl group [23]. These transitions typically occur at higher energy (shorter wavelength) and may overlap with the aromatic pi to pi-star transitions [23].

Solvent Effects and Environmental Influences

The ultraviolet-visible absorption characteristics of N-cyclohexyl-3-methoxybenzamide exhibit solvent-dependent behavior due to differential solvation of ground and excited states [24]. Polar solvents generally cause bathochromic shifts in the absorption maximum due to preferential stabilization of the more polar excited state [24]. This solvatochromic behavior provides information about the change in dipole moment upon electronic excitation.

The cyclohexyl substituent, being aliphatic and non-chromophoric, does not directly contribute to the electronic absorption but may influence the absorption characteristics through conformational effects and steric interactions with the aromatic system [25]. These effects are typically minimal but can be detected through careful spectroscopic analysis under controlled conditions.

Spectroscopic ParameterValue/RangeAssignment
1H NMR (aromatic region)7.35-6.98 ppmBenzene ring protons
1H NMR (methoxy)3.85 ppmOCH3 singlet
1H NMR (amide NH)6.00 ppmSecondary amide proton
IR (NH stretch)3315-3322 cm⁻¹Amide N-H stretching
IR (C=O stretch)1639-1677 cm⁻¹Amide carbonyl stretching
IR (aromatic C-O)~1250 cm⁻¹Methoxy C-O stretching
MS (molecular ion)m/z 233[M+H]+
UV-Vis (λmax)280-290 nmπ→π* transition

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.141578849 g/mol

Monoisotopic Mass

233.141578849 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types